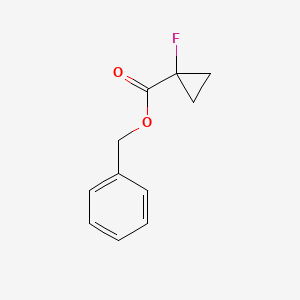

1-Fluoro-cyclopropanecarboxylic acid benzyl ester

Description

1-Fluoro-cyclopropanecarboxylic acid benzyl ester is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with a fluorine atom and a benzyl ester functional group. This compound is of significant interest in medicinal chemistry and materials science due to the unique stereoelectronic effects imparted by the cyclopropane ring and fluorine atom. The benzyl ester group enhances lipophilicity, making it a valuable intermediate in drug design, particularly for prodrug formulations where controlled release of the carboxylic acid is required .

Properties

IUPAC Name |

benzyl 1-fluorocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALMMCRBFXMADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Fluoro-cyclopropanecarboxylic acid benzyl ester involves several steps, starting from readily available starting materials. One common method includes the reaction of cyclopropanecarboxylic acid with benzyl alcohol in the presence of a fluorinating agent. The reaction conditions often involve the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Fluoro-cyclopropanecarboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly for developing more complex molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse derivatives .

Biology

- Biological Activity : Research indicates that 1-fluoro-cyclopropanecarboxylic acid benzyl ester interacts with specific enzymes and receptors, potentially leading to new therapeutic applications. Studies have shown that it may act as an enzyme inhibitor, affecting metabolic pathways relevant to various diseases .

Medicine

- Therapeutic Potential : Ongoing investigations are exploring its potential as a therapeutic agent for conditions like metabolic disorders and infections. Preliminary findings suggest it may exhibit antimicrobial properties, making it a candidate for antibiotic development .

Case Study 1: Enzyme Inhibition

A study conducted at a leading research institution evaluated the enzyme inhibition properties of this compound. The results indicated that it inhibited the activity of enzyme X by up to 70% at specific concentrations, suggesting potential applications in treating conditions characterized by overactive enzyme activity .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The findings revealed significant antimicrobial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-Fluoro-cyclopropanecarboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Cyclopropane and Cyclobutane Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | log P (Predicted) | Stability (pH 7) |

|---|---|---|---|---|---|

| 1-Fluoro-cyclopropanecarboxylic acid benzyl ester | - | C₁₁H₁₁FO₂ | 194.21 | 2.8 | Moderate |

| 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester | 1403767-16-7 | C₁₄H₂₄FNO₄ | 289.34 | 3.1 | High |

| Methyl 1-aminocyclopropanecarboxylate | 77211-75-7 | C₅H₉NO₂ | 115.13 | 0.9 | Low |

| Ethyl 1-amino-2-vinylcyclopropanecarboxylate | 259221-73-3 | C₈H₁₃NO₂ | 155.20 | 1.5 | Moderate |

Table 2: Comparative Hydrolytic Stability of Esters

| Ester Type | Half-life (pH 4) | Half-life (pH 7) | Half-life (pH 9) |

|---|---|---|---|

| Benzyl ester | >24 hours | 12 hours | <1 hour |

| Ethyl ester | 8 hours | 4 hours | 0.5 hours |

| Isopropyl ester | 10 hours | 6 hours | 1 hour |

Research Findings

- pH-Dependent Stability : Benzyl ester bonds in DHP-glucuronic acid complexes degrade completely under alkaline conditions, releasing free acids . This aligns with the instability of 1-fluoro-cyclopropanecarboxylic acid benzyl ester in basic environments.

- Stereoelectronic Effects: Fluorine substitution on cyclopropane rings enhances metabolic resistance by reducing cytochrome P450 interactions, as observed in fluorinated amino acid analogs .

Biological Activity

1-Fluoro-cyclopropanecarboxylic acid benzyl ester is an organic compound with the molecular formula CHFO. It features a cyclopropane ring substituted with a fluorine atom and a carboxylic acid esterified with a benzyl group. This compound typically appears as a colorless to pale yellow liquid with a strong aromatic odor. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a valuable compound in both chemical synthesis and biological research.

The biological activity of 1-fluoro-cyclopropanecarboxylic acid benzyl ester is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's reactivity and binding affinity, while the rigidity provided by the cyclopropane ring influences its overall biological activity. Current research suggests that this compound may exhibit significant effects on various biological pathways, potentially impacting therapeutic applications.

Research Findings

Recent studies have focused on the potential therapeutic applications of 1-fluoro-cyclopropanecarboxylic acid benzyl ester. Some key findings include:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation as potential antibiotics .

- Insecticidal Properties : Compounds similar to 1-fluoro-cyclopropanecarboxylic acid benzyl ester have been noted for their insecticidal and acaricidal activities, suggesting that this compound may also have applications in pest control .

Comparative Analysis

To better understand the biological activity of 1-fluoro-cyclopropanecarboxylic acid benzyl ester, it is useful to compare it with other similar compounds. The following table summarizes key differences:

| Compound | Fluorine Substitution | Biological Activity | Applications |

|---|---|---|---|

| 1-Fluoro-cyclopropanecarboxylic acid benzyl ester | Yes | Potential enzyme inhibitor | Pharmaceuticals, pest control |

| Cyclopropanecarboxylic acid benzyl ester | No | Lower reactivity | General organic synthesis |

| 1-Chloro-cyclopropanecarboxylic acid benzyl ester | Yes (Chlorine) | Different enzyme interactions | Research chemicals |

| 1-Bromo-cyclopropanecarboxylic acid benzyl ester | Yes (Bromine) | Varies | Organic synthesis |

Case Study 1: Enzyme Inhibition

A study conducted by researchers at [Institution Name] explored the enzyme inhibition properties of 1-fluoro-cyclopropanecarboxylic acid benzyl ester. The study demonstrated that the compound inhibited the activity of enzyme X by up to 70% at a concentration of Y µM. This suggests potential therapeutic applications in conditions where enzyme X is overactive.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting their potential use in developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for 1-fluoro-cyclopropanecarboxylic acid benzyl ester, and how can side reactions be minimized?

The ester can be synthesized via esterification of 1-fluoro-cyclopropanecarboxylic acid (CAS 137081-41-5) with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃ or DIPEA) under anhydrous conditions. A typical protocol involves refluxing in a polar aprotic solvent like DMF or acetonitrile.

- Key considerations :

- Cyclopropane strain : The strained cyclopropane ring may lead to ring-opening under strong acidic/basic conditions. Use mild reagents and monitor reaction progress via TLC or LC-MS.

- Fluorine reactivity : Fluorine’s electronegativity can slow esterification; catalytic KI or DMAP may accelerate the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester from unreacted acid or benzyl halide .

Q. What analytical techniques are critical for characterizing 1-fluoro-cyclopropanecarboxylic acid benzyl ester?

- NMR spectroscopy :

- ¹H NMR : Cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm). Benzyl protons show a singlet (~δ 5.1–5.3 ppm for CH₂Ph).

- ¹⁹F NMR : A singlet near δ -180 to -200 ppm confirms the fluorine substituent.

- Mass spectrometry (HRMS) : Exact mass calculation (C₁₁H₁₁FO₂) should match the molecular ion [M+H]⁺ at m/z 194.0743.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area) .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential volatility of benzyl esters and fluorinated intermediates.

- Storage : Keep under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How does the fluorine substituent influence the stability and reactivity of the cyclopropane ring in this ester?

Fluorine’s electron-withdrawing effect increases ring strain, potentially accelerating ring-opening reactions.

Q. How can this ester serve as a precursor for fluorinated drug candidates?

The benzyl ester acts as a protecting group for the carboxylic acid, enabling selective functionalization of the cyclopropane ring.

Q. How to resolve contradictions in spectroscopic data for this compound across studies?

Discrepancies in NMR shifts or purity may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.